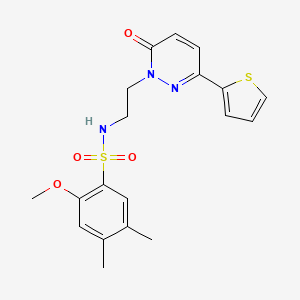

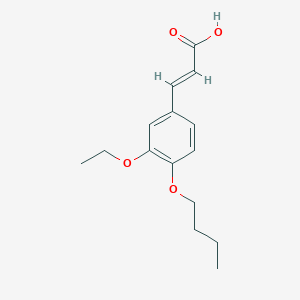

![molecular formula C21H18F2N4O2S B2532512 3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-27-2](/img/structure/B2532512.png)

3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a novel molecule that falls within the chemical class of [1,2,4]triazolo[4,3-a]pyridines. These compounds have been studied for their potential as antimalarial agents due to their ability to inhibit enzymes like falcipain-2, which is crucial for the survival of the Plasmodium falciparum parasite .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides involves the creation of a virtual library of compounds, followed by virtual screening and molecular docking to identify potential hits. Selected compounds are then synthesized and evaluated for their biological activity. For instance, a similar compound, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, was synthesized and showed good antimalarial activity in vitro . Although the exact synthesis route for the compound is not detailed, it likely follows a similar synthetic strategy.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction (XRD) and various spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy. These methods provide detailed information about the geometrical parameters of the molecule. Additionally, computational methods like DFT calculations can be used to predict and compare the molecular structure and properties .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine scaffold can be obtained through reactions involving N'-(α-(1-pyridinio)benzylidene)benzenesulfonohydrazidates and subsequent oxidation. The reaction can yield various derivatives depending on the starting materials and reaction conditions. For example, the reaction of quinoline and isoquinoline with N-(phenylsulfonyl)benzohydrazonoyl chloride leads to the formation of triazoloquinolines, which can be further aromatized .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. The presence of sulfonamide groups and fluorine atoms can affect the compound's solubility, stability, and reactivity. The antibacterial activity of these compounds has been evaluated, indicating that they can be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of potential biological activities . The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with its analogs.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Compounds within the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide family, such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests potential agricultural applications in controlling unwanted plant growth without the need for high quantities of the chemical.

Anticancer Properties

Research on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives, which share a similar structural motif, exhibits remarkable anticancer effects. Alterations to the compound, such as replacing the acetamide group with an alkylurea moiety, have shown potent antiproliferative activities against various human cancer cell lines, indicating the potential for these compounds in cancer therapy (Wang et al., 2015).

Antibacterial and Antimicrobial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, have demonstrated high antibacterial activities, suggesting their utility in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Insecticidal Properties

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and tested for their antifungal and insecticidal activities. Certain derivatives displayed significant inhibition rates against plant pathogens and high mortality rates against pests like Plutella xylostella, indicating their potential use in pest management strategies (Xu et al., 2017).

Eigenschaften

IUPAC Name |

3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2S/c1-2-20-24-25-21-19(7-4-12-26(20)21)30(28,29)27(18-10-8-16(22)9-11-18)14-15-5-3-6-17(23)13-15/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYHXZVIKMPESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

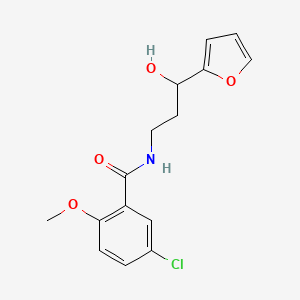

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)